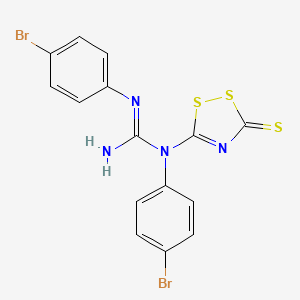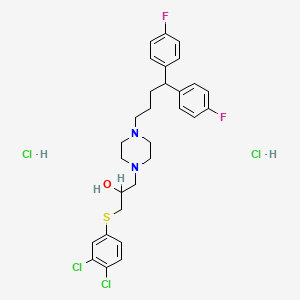
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring, a fluorophenyl group, and a dichlorophenyl thioether moiety, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-, dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where 4-fluorobenzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Dichlorophenyl Thioether: The thioether linkage is formed by reacting 3,4-dichlorothiophenol with an appropriate alkylating agent under basic conditions.
Final Assembly: The intermediate compounds are then coupled together under controlled conditions to form the final product, which is subsequently converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the thioether bond.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl groups, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Thioethers: From reduction reactions.
Substituted Piperazines: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-, dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.
Biochemistry: It serves as a tool for studying enzyme interactions and protein-ligand binding.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate receptor activity or inhibit enzyme function, leading to alterations in cellular signaling pathways. These interactions are crucial for its potential therapeutic effects and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-Piperazineethanol, 4-(4,4-diphenylbutyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-, dihydrochloride: Similar structure but lacks the fluorine atoms.
1-Piperazineethanol, 4-(4,4-bis(4-chlorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-, dihydrochloride: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-, dihydrochloride enhances its lipophilicity and metabolic stability, making it potentially more effective in crossing biological membranes and exhibiting prolonged activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propiedades
Número CAS |
143759-89-1 |
|---|---|
Fórmula molecular |
C29H34Cl4F2N2OS |
Peso molecular |
638.5 g/mol |
Nombre IUPAC |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(3,4-dichlorophenyl)sulfanylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C29H32Cl2F2N2OS.2ClH/c30-28-12-11-26(18-29(28)31)37-20-25(36)19-35-16-14-34(15-17-35)13-1-2-27(21-3-7-23(32)8-4-21)22-5-9-24(33)10-6-22;;/h3-12,18,25,27,36H,1-2,13-17,19-20H2;2*1H |
Clave InChI |
JJGIBLCJYBAYFM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC(=C(C=C4)Cl)Cl)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


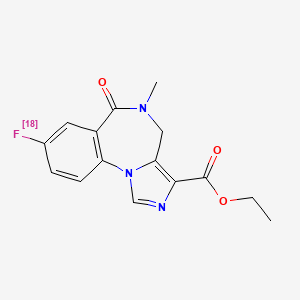

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[(decylamino)methyl]-N-[3-(dimethylamino)propyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12765677.png)
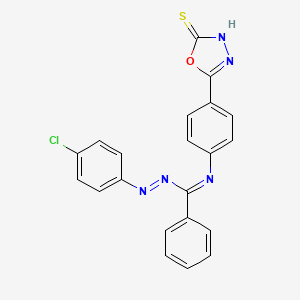
![Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate](/img/structure/B12765681.png)
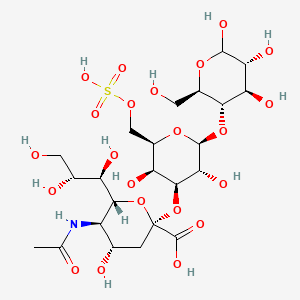
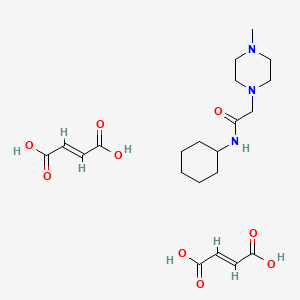
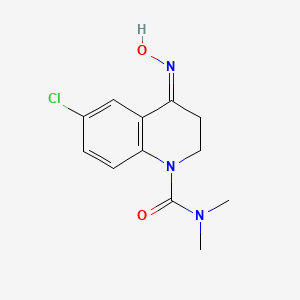
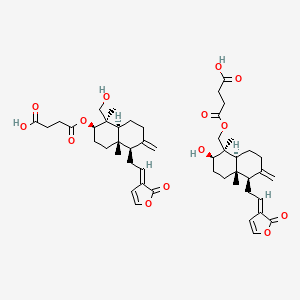
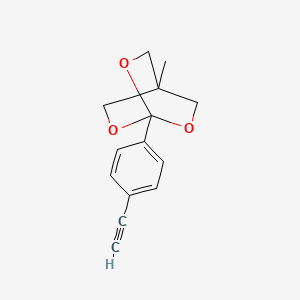
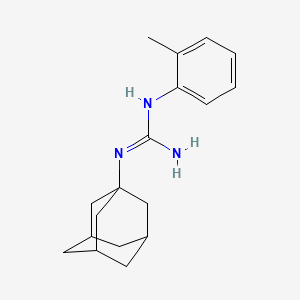
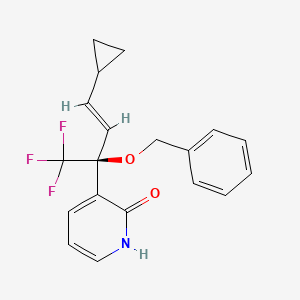
![6-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B12765745.png)
